2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and an amide group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate can be achieved through several synthetic routes. One common method involves the reaction of 2-aminoacetic acid with 3-hydroxybutanoic acid under controlled conditions. The reaction typically requires the use of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final hydrate form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as ammonia or primary amines can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis.
Major Products
Oxidation: Formation of 2-(2-Aminoacetamido)-3-oxobutanoic acid.
Reduction: Regeneration of 2-(2-Aminoacetamido)-3-hydroxybutanoic acid.
Substitution: Formation of substituted amides.
Hydrolysis: Production of 2-aminoacetic acid and 3-hydroxybutanoic acid.
Scientific Research Applications
2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity for target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxybutanoic acid
- 2-(2-Aminoacetamido)-3-oxobutanoic acid
- 2-(2-Aminoacetamido)-3-methylbutanoic acid
Uniqueness
2-(2-Aminoacetamido)-3-hydroxybutanoic acid hydrate is unique due to the presence of both an amino group and a hydroxyl group on the butanoic acid backbone, which allows it to participate in a diverse range of chemical reactions. Its hydrate form also influences its solubility and stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLZNCPKCDGZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.